Branaplam

Overview

Description

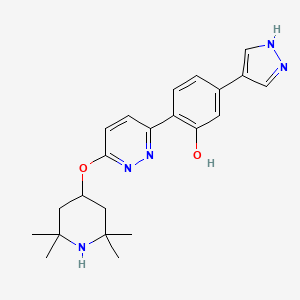

Branaplam, also known as LMI070 and NVS-SM1, is a pyridazine derivative that is being studied as an experimental drug . It was originally developed by Novartis to treat spinal muscular atrophy (SMA) and was later developed to treat Huntington’s disease (HD), but the trial ended in 2023 due to harmful side effects .

Molecular Structure Analysis

Branaplam has a molecular formula of C22H27N5O2 and a molar mass of 393.491 g/mol . Its IUPAC name is (6E)-3-(1H-pyrazol-4-yl)-6-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxy-1H-pyridazin-6-ylidene]cyclohexa-2,4-dien-1-one .

Physical And Chemical Properties Analysis

Branaplam is a solid compound with a molecular weight of 393.5 g/mol . It is soluble in DMSO and water at concentrations greater than 100 mg/mL .

Scientific Research Applications

Treatment of Spinal Muscular Atrophy (SMA)

Branaplam has been primarily researched as a treatment for SMA, a rare neuromuscular disorder. It acts by modulating SMN2 pre-mRNA splicing, stabilizing the interaction between the spliceosome and SMN2 pre-mRNA, thereby increasing full-length SMN RNA and protein levels, which are crucial for motor neuron survival (Cheung et al., 2018).

Mechanisms of Splice-Modifying Drugs

Research on Branaplam also contributes to the broader understanding of drugs that target pre-mRNA splicing. Branaplam's specificities for 5’ splice site sequences and its interaction modes have been quantitatively defined, providing insights into its mechanism of action and aiding the development of new therapies (Ishigami et al., 2022).

Developmental Neurotoxicity Testing (DNT)

In studies involving juvenile animals, Branaplam has been used to assess developmental neurotoxicity, particularly its impact on neurogenesis. It was found that orally administered Branaplam does not impact neurogenesis in juvenile mice, rats, and dogs, highlighting its safety profile in terms of CNS development (Theil et al., 2021).

Mechanism of Action

Target of Action

Branaplam, also known as LMI070, primarily targets the Survival Motor Neuron (SMN) genes , specifically SMN1 and SMN2 . These genes play a crucial role in the survival of motor neurons, which are essential for controlling muscle movement .

Mode of Action

Branaplam is an mRNA splicing modulator . It interacts with its targets by modifying the splicing pattern of the SMN2 gene . This modification results in the production of a more stable and functional SMN protein . Branaplam binds to RNA in two different ways, which distinguishes it from other similar compounds .

Biochemical Pathways

The primary biochemical pathway affected by Branaplam involves the modulation of SMN2 pre-mRNA splicing . By promoting the inclusion of a pseudoexon in the primary transcript, Branaplam increases the amount of functional SMN protein . This modulation has downstream effects on motor neuron survival and function .

Pharmacokinetics

It is also brain-penetrant , indicating that it can cross the blood-brain barrier to exert its effects in the central nervous system .

Result of Action

The primary molecular effect of Branaplam’s action is the reduction of mutant huntingtin protein (mHTT) levels . On a cellular level, Branaplam disrupts neurite integrity, as reflected by elevated neurofilament light chain levels in human induced pluripotent stem cell (iPSC)-derived motor neurons .

Action Environment

The action, efficacy, and stability of Branaplam can be influenced by various environmental factors It’s important to note that Branaplam is being developed as a potential first-in-class orally administered disease-modifying therapy for Huntington’s disease (HD) and was granted Fast Track designation by the US. Food and Drug Administration (FDA) .

Safety and Hazards

Branaplam is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In clinical trials, Branaplam was associated with harmful side effects, leading to the termination of a trial for Huntington’s disease in 2023 .

properties

IUPAC Name |

5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWTUEAWRAIWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337133 | |

| Record name | Branaplam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Branaplam | |

CAS RN |

1562338-42-4 | |

| Record name | LMI 070 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1562338-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Branaplam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Branaplam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Branaplam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRANAPLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P12R69543A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

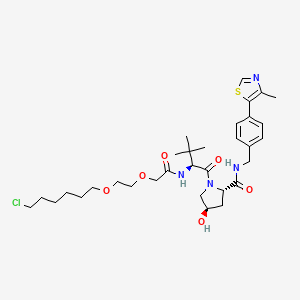

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560571.png)

![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560572.png)

![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)